

In-Depth Technical Guide: 12-(t-Boc-amino)-1-dodecyl Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **12-(t-Boc-amino)-1-dodecyl Bromide**

Cat. No.: **B015350**

[Get Quote](#)

CAS Number: 887353-35-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-(t-Boc-amino)-1-dodecyl Bromide, with CAS number 887353-35-7, is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a long C12 alkyl chain, which imparts lipophilicity, a terminal bromide that serves as a reactive handle for nucleophilic substitution, and a tert-butyloxycarbonyl (Boc)-protected amine. This orthogonal design allows for sequential and controlled conjugation to different molecular entities, making it a valuable building block, particularly as a linker in the synthesis of complex therapeutic agents like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The long alkyl chain provides spatial separation between the two ends of a conjugate, which can be crucial for biological activity. The Boc protecting group ensures the stability of the amine during initial synthetic steps and can be readily removed under acidic conditions for subsequent modifications. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and potential applications of **12-(t-Boc-amino)-1-dodecyl Bromide** in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **12-(t-Boc-amino)-1-dodecyl Bromide** is presented in the table below.

Property	Value
CAS Number	887353-35-7
Molecular Formula	C ₁₇ H ₃₄ BrNO ₂
Molecular Weight	364.36 g/mol
IUPAC Name	tert-butyl (12-bromododecyl)carbamate
Synonyms	N-(12-Bromododecyl)carbamic Acid 1,1-Dimethylethyl Ester
Appearance	Neat (liquid or solid)
Purity	Typically ≥95%

Synthesis of **12-(t-Boc-amino)-1-dodecyl Bromide**

The synthesis of **12-(t-Boc-amino)-1-dodecyl Bromide** can be conceptualized as a two-step process starting from 12-amino-1-dodecanol. The first step involves the selective protection of the amino group with a Boc group, followed by the bromination of the hydroxyl group.

Experimental Protocol: N-Boc Protection of 12-Amino-1-dodecanol

This protocol is adapted from general procedures for the Boc protection of amino alcohols.

Materials:

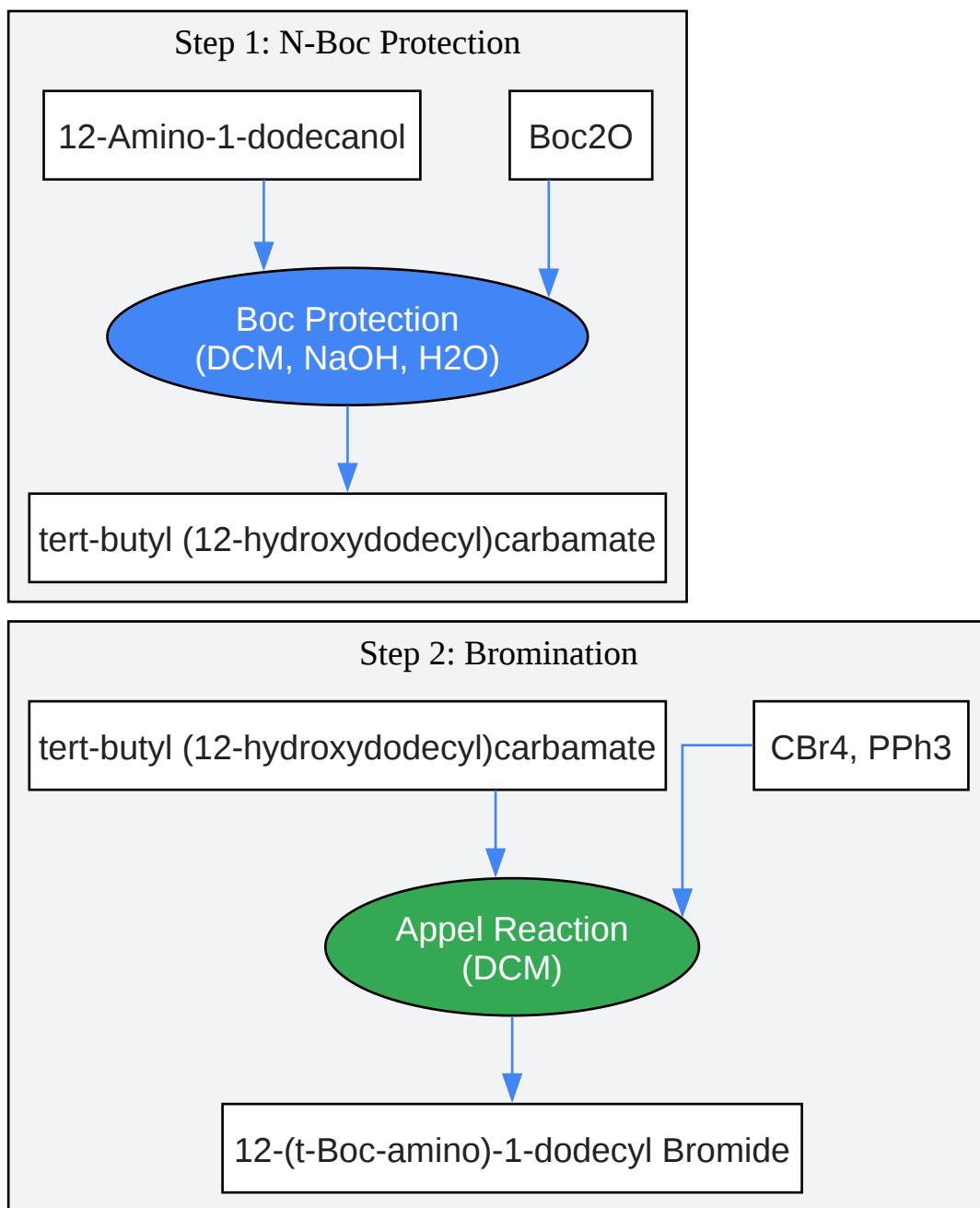
- 12-amino-1-dodecanol
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium hydroxide (NaOH)

- Dichloromethane (DCM)
- Water (H₂O)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Dissolve 12-amino-1-dodecanol (1.0 eq) in a mixture of dichloromethane and water.
- Add sodium hydroxide (1.1 eq) to the vigorously stirred solution.
- Dissolve di-tert-butyl dicarbonate (1.1 eq) in dichloromethane and add it dropwise to the reaction mixture over 30 minutes.
- Allow the reaction to stir at room temperature for 12-18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, separate the organic layer.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (12-hydroxydodecyl)carbamate.

Experimental Protocol: Bromination of tert-butyl (12-hydroxydodecyl)carbamate


This protocol is based on standard methods for the conversion of primary alcohols to alkyl bromides.

Materials:

- tert-butyl (12-hydroxydodecyl)carbamate
- Carbon tetrabromide (CBr₄)
- Triphenylphosphine (PPh₃)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve tert-butyl (12-hydroxydodecyl)carbamate (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Add triphenylphosphine (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
- Separate the organic layer and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain **12-(t-Boc-amino)-1-dodecyl Bromide**.

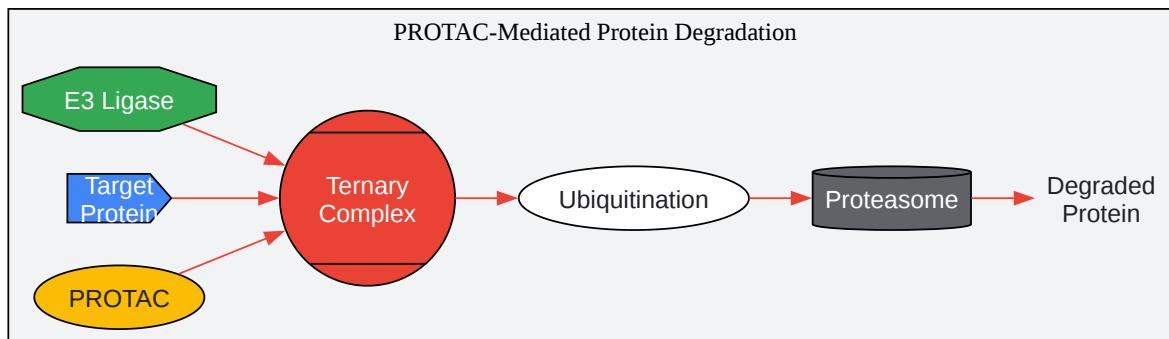
[Click to download full resolution via product page](#)

Synthetic workflow for **12-(t-Boc-amino)-1-dodecyl Bromide**.

Application in Drug Development: A Linker for PROTACs

12-(t-Boc-amino)-1-dodecyl Bromide is an exemplary bifunctional linker suitable for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker plays a crucial role in orienting the target protein and the E3 ligase for efficient ubiquitination.

The synthesis of a PROTAC using this linker would involve:


- **Conjugation of the E3 Ligase Ligand:** The bromide end of the linker can be reacted with a nucleophilic group on the E3 ligase ligand.
- **Boc Deprotection:** The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to expose the primary amine.
- **Conjugation of the Target Protein Ligand:** The newly exposed amine is then coupled to a carboxylic acid or other suitable functional group on the target protein ligand.

Representative Quantitative Data for PROTAC Linker Activity

While specific data for PROTACs utilizing a C12 alkyl linker are not readily available in the public domain, the following table presents representative data illustrating how linker length can influence the degradation activity of a PROTAC. The data is hypothetical and for illustrative purposes.

PROTAC with Linker	DC ₅₀ (nM)	D _{max} (%)
C4 Alkyl Linker	150	75
C8 Alkyl Linker	50	90
C12 Alkyl Linker	25	95
C16 Alkyl Linker	80	85

DC₅₀: Concentration for 50% maximal degradation. D_{max}: Maximum degradation percentage.

[Click to download full resolution via product page](#)

Mechanism of action for a PROTAC.

Conclusion

12-(t-Boc-amino)-1-dodecyl Bromide is a versatile and valuable building block for the synthesis of complex molecules in drug discovery. Its bifunctional nature, with orthogonally reactive groups, allows for controlled and sequential conjugation strategies. The long alkyl chain provides a flexible spacer, which is often desirable in the design of linkers for modalities such as PROTACs. The synthetic protocols outlined in this guide, based on established chemical transformations, provide a reliable pathway to access this important reagent. As the field of targeted therapeutics continues to evolve, the demand for well-defined and versatile linkers like **12-(t-Boc-amino)-1-dodecyl Bromide** is expected to grow, underscoring its importance for researchers and scientists in the development of next-generation medicines.

- To cite this document: BenchChem. [In-Depth Technical Guide: 12-(t-Boc-amino)-1-dodecyl Bromide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b015350#12-t-boc-amino-1-dodecyl-bromide-cas-number-887353-35-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com